molecular formula C20H18N4O3 B2581488 4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile CAS No. 339103-19-4

4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile

Cat. No.: B2581488
CAS No.: 339103-19-4
M. Wt: 362.389
InChI Key: VUUFIHVJPQHGNJ-YDZHTSKRSA-N
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Description

The compound 4-methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyridine core substituted with a methoxy group (position 4), a carbonitrile group (position 3), and a pyrrole ring (position 2) bearing an (E)-configured imino group linked to a 3-methoxyphenylmethoxy moiety.

Properties

IUPAC Name

4-methoxy-2-[2-[(E)-(3-methoxyphenyl)methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-25-17-7-3-5-15(11-17)14-27-23-13-16-6-4-10-24(16)20-18(12-21)19(26-2)8-9-22-20/h3-11,13H,14H2,1-2H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFIHVJPQHGNJ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-{2-[(1E)-{[(3-methoxyphenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile, a complex organic compound, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyridine ring and subsequent functionalization. Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the compound.

Characterization MethodKey Findings
NMR Chemical shifts indicative of methoxy and pyridine groups.
IR Spectroscopy Characteristic peaks for C=N bonds at 1620 cm1^{-1}.
Mass Spectrometry Molecular ion peak at m/z 256 confirming molecular weight.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicated that it exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of active caspase-3 in treated cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against a range of pathogens, including bacteria and fungi, showing efficacy comparable to standard antibiotics. The activity is attributed to its ability to disrupt microbial cell membranes.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant activity. This is measured using DPPH radical scavenging assays, where it shows a significant reduction in free radicals, suggesting its potential in preventing oxidative stress-related diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study reported that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 15 µM.
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Oxidative Stress Protection : In cellular models exposed to oxidative stress, pre-treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyridine vs. Pyrimidine Derivatives: Compound A features a pyridine core, whereas analogs like 4-chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile () utilize a pyrimidine ring. Pyridin-2(1H)-one Derivatives: Compounds such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () replace the pyridine’s aromaticity with a partially saturated 2-pyridone ring, enhancing conformational flexibility and redox activity .

Substituent Effects

  • Methoxy Group Positioning :
    • Compound A ’s 3-methoxyphenylmethoxy group contrasts with 1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (), which has a 4-methoxyphenyl substituent. The para-methoxy group in the latter may improve metabolic stability compared to meta-substitution due to reduced steric hindrance .
  • Carbonitrile Placement: In Compound A, the carbonitrile at position 3 likely enhances electron withdrawal, similar to 5-amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile (), where the carbonitrile contributes to planar molecular geometry and intermolecular interactions .

Antioxidant Activity

  • Pyridin-2(1H)-one Derivatives () demonstrate substituent-dependent antioxidant efficacy. For example, bromophenyl-substituted analogs exhibit ~79% radical scavenging (vs. ascorbic acid: 82.7%), whereas methoxyphenyl derivatives show reduced activity (17.55%) due to electron-donating effects .

Antimicrobial Activity

  • Pyrazole-carbonitrile analogs () inhibit Staphylococcus aureus and Escherichia coli via interactions with bacterial enzymes, suggesting Compound A ’s carbonitrile and pyrrole moieties could confer similar activity .

Physicochemical Stability

  • High melting points (>300°C) in nitrile-rich compounds (e.g., ) suggest Compound A ’s rigidity and strong intermolecular forces (dipole-dipole, π-π stacking) may enhance thermal stability .

Data Table: Key Comparisons

Compound Name / Feature Core Structure Key Substituents Biological Activity/Property Reference
Compound A Pyridine 3-Methoxyphenylmethoxyimino, pyrrole Hypothesized antimicrobial/antioxidant
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-Pyridone Bromophenyl, hydroxyphenyl 79.05% antioxidant activity
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolopyridine 4-Methoxyphenyl Metabolic stability (hypothesized)
4-Chloro-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile Pyrimidine Chloro, phenyl, 3-methoxyphenyl Enhanced polarity

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